molecular formula C12H9NO3 B1614639 1-Nitro-3-phenoxybenzene CAS No. 620-55-3

1-Nitro-3-phenoxybenzene

Cat. No.: B1614639
CAS No.: 620-55-3
M. Wt: 215.2 g/mol
InChI Key: MEYCCIQOLYYNLD-UHFFFAOYSA-N
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Description

1-Nitro-3-phenoxybenzene is an organic compound with the molecular formula C12H9NO3. It is a yellow crystalline solid that is commonly used in various scientific research and industrial applications. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-phenoxybenzene can be synthesized through several methods. One common approach involves the nitration of 3-phenoxyaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds at a controlled temperature to ensure the selective nitration of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-phenoxybenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to the phenoxy group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Reduction: 3-Phenoxyaniline.

    Substitution: Meta-substituted derivatives, such as 1-bromo-3-phenoxybenzene.

Scientific Research Applications

1-Nitro-3-phenoxybenzene is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-nitro-3-phenoxybenzene exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then participate in further chemical reactions. These intermediates can interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • 1-Nitro-4-phenoxybenzene
  • 1-Nitro-2-phenoxybenzene
  • 3-Nitrophenyl phenyl ether

Comparison: 1-Nitro-3-phenoxybenzene is unique due to the position of the nitro group relative to the phenoxy group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits different chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

1-nitro-3-phenoxybenzene
Source PubChem
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InChI

InChI=1S/C12H9NO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCCIQOLYYNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID6060719
Record name m-Nitrophenyl phenyl ether
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Molecular Weight

215.20 g/mol
Source PubChem
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CAS No.

620-55-3
Record name 1-Nitro-3-phenoxybenzene
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Record name 1-Nitro-3-phenoxybenzene
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Record name m-Nitrodiphenyl ether
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Record name Benzene, 1-nitro-3-phenoxy-
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Record name 1-nitro-3-phenoxybenzene
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Record name 1-NITRO-3-PHENOXYBENZENE
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Synthesis routes and methods I

Procedure details

This compound is prepared according to a method analogous to that described in Example 1.1 using 1-fluoro-3-nitro benzene (15.4 g, 0.106 mol) and phenol (10 g, 0.106 mol) as starting compounds. After treatment, an orange-coloured oil is obtained.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound above was prepared from 3-iodonitrobenzene (925 mg) and phenol, using the procedure described in Example 5 Step 1. The crude product was used without further purification.
Quantity
925 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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